molecular formula C8H13NaO2 B1264593 2-Propyl-2-pentenoic acid, sodium salt CAS No. 69827-64-1

2-Propyl-2-pentenoic acid, sodium salt

Cat. No.: B1264593
CAS No.: 69827-64-1
M. Wt: 164.18 g/mol
InChI Key: OTCQEYNPLHOZTK-GZOLSCHFSA-M
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Description

2-Propyl-2-pentenoic acid, sodium salt is a carboxylic acid derivative with the molecular formula C8H15NaO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-2-pentenoic acid, sodium salt typically involves the reaction of 2-propyl-2-pentenoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-2-pentenoic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propyl-2-pentenoic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-2-pentenoic acid, sodium salt involves the inhibition of histone deacetylase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This results in enhanced inhibitory neurotransmission and stabilization of neuronal activity. The compound also blocks voltage-dependent sodium channels, further contributing to its anticonvulsant effects .

Comparison with Similar Compounds

    Valproic acid: Similar in structure but lacks the sodium salt component.

    Sodium valproate: Another name for 2-propyl-2-pentenoic acid, sodium salt.

    Valpromide: An amide derivative of valproic acid

Uniqueness: this compound is unique due to its combined anticonvulsant and mood-stabilizing properties. It is more soluble in water compared to its acid form, making it easier to administer in pharmaceutical formulations .

Properties

IUPAC Name

sodium;(E)-2-propylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCQEYNPLHOZTK-GZOLSCHFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60218-41-9 (Parent)
Record name 2-Pentenoic acid, 2-propyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69827-64-1
Record name 2-Pentenoic acid, 2-propyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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